N-(2-chloro-4-methylphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[4-oxo-3-(2-phenylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S2/c1-15-7-8-18(17(24)13-15)25-20(28)14-31-23-26-19-10-12-30-21(19)22(29)27(23)11-9-16-5-3-2-4-6-16/h2-8,10,12-13H,9,11,14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJMGBHIXDVTRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4-methylphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, toxicity profiles, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a complex arrangement that contributes to its biological activity. The molecular formula is , with a molecular weight of 470.0 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C23H20ClN3O2S2 |
| Molecular Weight | 470.0 g/mol |
| CAS Number | 1795085-16-3 |
Pharmacological Effects
- Anticancer Activity : Preliminary studies indicate that derivatives of thieno[3,2-d]pyrimidine compounds exhibit significant anticancer properties. For instance, similar compounds have shown inhibitory effects on cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The specific compound of interest may share these properties due to its structural similarities.
- Enzyme Inhibition : Compounds with thienopyrimidine moieties have been documented to inhibit carbonic anhydrases (CAs), particularly CA IX, which is implicated in tumorigenesis. The IC50 values for related compounds range from 10.93 to 25.06 nM for CA IX inhibition, suggesting that this compound may exhibit similar or enhanced enzyme inhibition.
Toxicity Profile
According to data from the European Chemicals Agency (ECHA), this compound is classified as very toxic to aquatic life with long-lasting effects and is suspected of damaging fertility or the unborn child . This highlights the necessity for caution in handling and potential environmental impact assessments.
Case Studies and Research Findings
- In vitro Studies : A study focusing on thienopyrimidine derivatives demonstrated their cytotoxic effects against various cancer cell lines, with a notable increase in apoptosis markers such as annexin V-FITC in treated cells compared to controls.
- Molecular Docking Studies : Research involving molecular docking has revealed favorable interactions between similar thieno[3,2-d]pyrimidine compounds and target proteins associated with cancer proliferation. This suggests that the compound may also bind effectively to relevant biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogues of the target compound include:
Key Observations :
- Position 3 Substitutions : The phenethyl group in the target compound introduces bulkier hydrophobic character compared to smaller substituents like benzyl () or 4-chlorophenyl (). This may enhance membrane permeability or receptor binding in biological systems.
- Acetamide Modifications : The 2-chloro-4-methylphenyl group in the target compound contrasts with electron-donating groups (e.g., 3-methoxyphenyl in ) or electron-withdrawing groups (e.g., 2,3-dichlorophenyl in ). Chlorine substituents typically improve metabolic stability but may reduce solubility .
- Core Scaffold Variations: Quinoxaline () and pyrimidinone () cores exhibit distinct electronic profiles compared to thieno[3,2-d]pyrimidinone, affecting π-π stacking and hydrogen-bonding interactions .
Pharmacological and Physicochemical Properties
- Melting Points : Compounds with halogenated acetamide groups (e.g., 230°C in ) exhibit higher melting points than those with methoxy or methyl substituents, reflecting stronger intermolecular forces .
- Biological Activity : While specific data for the target compound are unavailable, analogues with 4-chlorophenyl () or dichlorophenyl () groups show antimicrobial and anti-inflammatory activities, suggesting halogenation enhances target engagement .
Computational Insights
- Docking Studies: AutoDock Vina () and AutoDock4 () have been used to predict binding modes of similar thienopyrimidinones. Substituents at position 3 (e.g., phenethyl vs. benzyl) influence steric complementarity in kinase active sites, while the 2-thioacetamide linker facilitates hydrogen bonding with catalytic residues .
- Conformational Analysis : X-ray data for N-(thiazol-2-yl)acetamides () reveal that bulky aryl groups induce torsional angles (e.g., 61.8° twist in dichlorophenyl-thiazol systems), which may affect the target compound’s binding pose .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
